N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE
- 2-CHLORO-N-[1-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-METHYL-1H-PYRAZOL-5-YL]ACETAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-8-6-16(7-9-18)20(22)21(17-10-11-27(23,24)14-17)13-15-4-3-5-19(12-15)26-2/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
ORAQXYWEOCUZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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